

Technical Support Center: Aurintricarboxylic Acid (ATA) and PCR/RT-PCR

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Compound of Interest		
Compound Name:	Aurintricarboxylic Acid	
Cat. No.:	B15623186	Get Quote

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with qPCR and RT-PCR efficiency when **Aurintricarboxylic Acid** (ATA) is present in their samples.

Troubleshooting Guides Issue 1: Complete or significant inhibition of qPCR/RT-PCR amplification.

Question: My qPCR or RT-PCR reaction has failed or shows significantly delayed amplification (high Cq value) after using ATA in my sample preparation. What could be the cause and how can I fix it?

Answer:

This is a common issue as **Aurintricarboxylic Acid** (ATA) is a potent inhibitor of various enzymes crucial for qPCR and RT-PCR.

Possible Causes:

Direct Enzyme Inhibition: ATA is a known inhibitor of both reverse transcriptase and DNA polymerase (like Taq polymerase).[1][2] It interferes with the binding of nucleic acids to these enzymes, thereby preventing cDNA synthesis and DNA amplification.[1][2]



 Residual ATA in Purified Samples: ATA carried over from upstream applications (e.g., nuclease inhibition during cell lysis) into the final RNA/cDNA sample will inhibit the downstream enzymatic reactions.

Solutions:

- Removal of ATA: The most effective solution is to remove ATA from your nucleic acid sample before proceeding with RT-PCR or qPCR. Several methods can be employed:
 - Spin-Column Purification: Standard RNA/DNA purification kits that utilize silica-based spin columns are effective at removing inhibitors like ATA.[3][4][5] The bind-wash-elute procedure separates the nucleic acids from contaminants.
 - Gel Filtration Chromatography: This method separates molecules based on size. ATA,
 being a smaller molecule, can be separated from larger RNA/DNA molecules.
- Optimize Sample Input: If ATA removal is incomplete, diluting the template nucleic acid can sometimes reduce the inhibitor concentration to a level that allows for amplification, although this may compromise the detection of low-abundance targets.

Issue 2: Reduced qPCR efficiency and altered amplification curve shape.

Question: My qPCR amplification plot shows a decreased slope (reduced efficiency) and a lower plateau phase. Could this be due to ATA?

Answer:

Yes, these are characteristic signs of PCR inhibition, which can be caused by substances like ATA.

Visual Indicators of ATA Inhibition in gPCR Amplification Plots:

 Decreased Slope: The exponential phase of the amplification curve will have a shallower slope, indicating reduced amplification efficiency.[7][8]



- Lower Plateau: The final fluorescence intensity at the plateau phase will be lower than that of uninhibited controls.[8]
- Increased Cq Value: The cycle at which the fluorescence signal crosses the threshold (Cq) will be higher for inhibited reactions compared to controls.[9]

Solutions:

- Implement ATA Removal Protocols: Prioritize the removal of ATA using the methods described in Issue 1.
- Use an Inhibitor-Resistant Polymerase: Some commercially available DNA polymerases are engineered to be more tolerant to common PCR inhibitors. While not a guaranteed solution for ATA, it can be a viable option to test.
- Include Internal Controls: Utilize an internal positive control (IPC) in your qPCR assay. A shift
 in the Cq value of the IPC in the presence of your sample compared to the no-template
 control can confirm the presence of inhibitors.

Frequently Asked Questions (FAQs)

Q1: What is Aurintricarboxylic Acid (ATA) and why is it used in molecular biology?

A1: **Aurintricarboxylic acid** is a polyanionic aromatic compound that acts as a broad-spectrum inhibitor of nucleases, such as DNases and RNases.[10] It is often used during cell lysis and nucleic acid isolation to prevent the degradation of RNA and DNA by endogenous nucleases.

Q2: How does ATA inhibit reverse transcriptase and Taq polymerase?

A2: ATA inhibits these enzymes by interfering with their ability to bind to nucleic acid templates. [1][2] It can act as a competitive or allosteric inhibitor, effectively blocking the synthesis of cDNA from an RNA template (RT-PCR) or the amplification of a DNA template (qPCR).[1][2]

Q3: At what concentrations does ATA become inhibitory to PCR enzymes?

A3: The inhibitory concentration of ATA can vary depending on the specific enzyme and reaction conditions. However, studies have shown that ATA can inhibit these enzymes at







micromolar concentrations. The table below summarizes the dissociation constants (Kd) and 50% inhibitory concentrations (IC50) for relevant enzymes.

Q4: Can I just dilute my RNA sample to overcome ATA inhibition?

A4: While dilution can reduce the concentration of ATA, it also reduces the concentration of your target nucleic acid. This may be a viable strategy if your target is highly abundant. However, for low-abundance targets, dilution can lead to a loss of detection. Therefore, physical removal of ATA is the recommended approach.

Q5: Are there any alternatives to ATA for nuclease inhibition that are more compatible with downstream PCR applications?

A5: Yes, several alternatives exist. Commercially available RNase inhibitors, which are often protein-based, can be used during RNA extraction and are typically removed during standard purification protocols. Additionally, using chaotropic agents like guanidinium thiocyanate in lysis buffers also effectively inactivates nucleases and is compatible with most RNA purification kits.

Quantitative Data on ATA Inhibition

The following table summarizes the inhibitory effects of **Aurintricarboxylic Acid** on enzymes critical for RT-PCR and qPCR.



Enzyme	Organism/Sou rce	Parameter	Value (μM)	Reference
Reverse Transcriptase	Moloney Murine Leukemia Virus (M-MLV)	Kd	0.255	[1][2][11]
Taq Polymerase	Thermus aquaticus	Kd	81.97	[1][2][11]
DNase I	Bovine	Kd	9.019	[1][2][11]
DNase I	Bovine	IC50	6.6	[12]
RNase A	Bovine Pancreas	Kd	2.33	[1][2][11]
ERCC1-XPF Nuclease	Human	IC50	0.81	[12]
Flap endonuclease 1 (FEN1)	Human	IC50	1.8	[12]
RNA-dependent RNA polymerase (RdRp)	SARS-CoV-2	IC50	0.056	[11]

Experimental Protocols

Protocol 1: ATA Removal using Spin-Column Purification

This protocol is a general guideline for using a standard silica-based RNA purification spin-column kit to remove ATA. Always refer to the manufacturer's specific protocol for your kit.

 Sample Lysis: If starting from cells or tissue, lyse the sample in the presence of a lysis buffer containing a chaotropic agent (e.g., guanidinium thiocyanate). This step also inactivates nucleases, potentially reducing the need for ATA. If ATA was used, proceed with the manufacturer's protocol.



- Binding: Add ethanol to the lysate to facilitate RNA binding to the silica membrane.
- Column Loading: Apply the lysate-ethanol mixture to the spin column and centrifuge. The RNA will bind to the silica membrane, while ATA and other contaminants will be in the flow-through. Discard the flow-through.
- Washing: Wash the membrane with the provided wash buffers. This step is crucial for removing residual salts and inhibitors like ATA. Typically, two wash steps are performed.
- Elution: Elute the purified RNA from the membrane using an RNase-free elution buffer or water. The resulting RNA should be substantially free of ATA and ready for downstream applications.

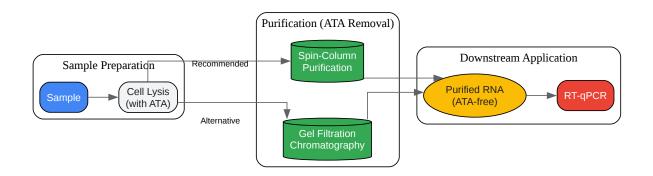
Protocol 2: ATA Removal using Gel Filtration Chromatography

This method is suitable for separating larger nucleic acid molecules from smaller molecules like ATA.

- Column Preparation: Use a pre-packed gel filtration column (e.g., Sephadex G-25 or similar) or pack a column according to the manufacturer's instructions. Equilibrate the column with an appropriate RNase-free buffer (e.g., TE buffer).
- Sample Loading: Carefully load your RNA sample containing ATA onto the top of the column bed.
- Elution: Begin eluting the sample with the equilibration buffer. The larger RNA molecules will pass through the column more quickly (in the void volume), while the smaller ATA molecules will enter the pores of the beads and elute later.
- Fraction Collection: Collect fractions as the buffer flows through the column.
- Analysis: Analyze the collected fractions for the presence of RNA (e.g., using UV spectrophotometry at 260 nm). Pool the fractions containing the RNA peak. The earlier eluting fractions should contain your purified RNA, free from the later-eluting ATA.

Visualizations

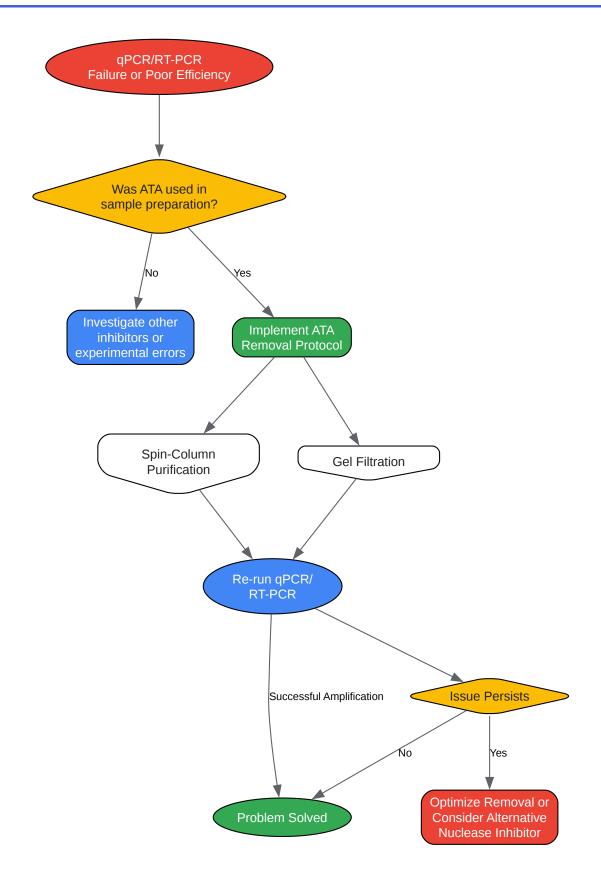




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Caption: Workflow for removing ATA before RT-qPCR.





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Caption: Troubleshooting logic for ATA-induced PCR inhibition.



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